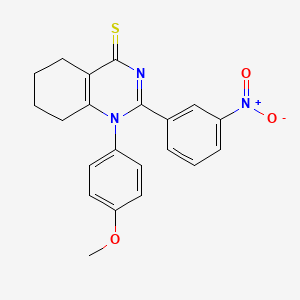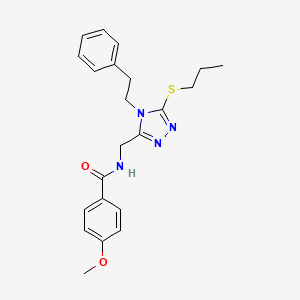![molecular formula C22H16N4O2S B2792405 4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941967-79-9](/img/structure/B2792405.png)
4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied for its potential applications in several areas of scientific research. One of the most promising areas is cancer research. Studies have shown that compound X has potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, compound X has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death).
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, studies have shown that compound X inhibits the activity of several enzymes that are involved in cancer cell growth and proliferation. In addition, compound X has been shown to induce DNA damage in cancer cells, which leads to apoptosis.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. Studies have shown that compound X inhibits the activity of several enzymes that are involved in cancer cell growth and proliferation. In addition, compound X has been shown to induce DNA damage in cancer cells, which leads to apoptosis. Furthermore, studies have shown that compound X has anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its potent anti-cancer activity. In addition, compound X has been shown to be relatively safe and well-tolerated in animal studies. However, one of the main limitations of using compound X in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to animals.
Zukünftige Richtungen
There are several future directions for research on compound X. One area of research is to further investigate its mechanism of action and identify its molecular targets. In addition, future studies should focus on optimizing the synthesis method of compound X to increase its yield and solubility. Furthermore, future studies should investigate the potential applications of compound X in the treatment of other diseases, such as inflammation and oxidative stress. Overall, compound X has great potential as a therapeutic agent in scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of compound X involves several steps. The first step is the synthesis of 5-methoxybenzo[d]thiazole-2-carboxylic acid, which is then converted to 5-methoxybenzo[d]thiazol-2-amine. The next step involves the synthesis of N-(pyridin-2-ylmethyl)benzamide, which is then coupled with 5-methoxybenzo[d]thiazol-2-amine to form compound X. The overall yield of this synthesis method is approximately 30%.
Eigenschaften
IUPAC Name |
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S/c1-28-18-9-10-20-19(12-18)25-22(29-20)26(14-17-4-2-3-11-24-17)21(27)16-7-5-15(13-23)6-8-16/h2-12H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXWXHKTFBTRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/no-structure.png)
![2-((3-(2-fluoro-5-methylphenyl)-7-oxo-2-thioxo-6-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2792324.png)
![N-(3-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2792325.png)

![3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2792330.png)

![6-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2792333.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792337.png)


